molecular formula C15H10Cl2O3S B243062 2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid

2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid

Cat. No. B243062
M. Wt: 341.2 g/mol
InChI Key: LXQPOOCNLKSNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain.

Mechanism of Action

2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, fever, and swelling associated with inflammation. By inhibiting the production of prostaglandins, 2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid has been shown to have antioxidant and anti-tumor effects. It has also been shown to have effects on the cardiovascular system, including reducing the risk of heart attack and stroke.

Advantages and Limitations for Lab Experiments

2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid has a number of advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. 2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid can have off-target effects, and its use can be confounded by factors such as drug interactions and individual variability.

Future Directions

There are a number of future directions for research on 2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid. One area of interest is the potential use of 2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid in the treatment of cancer. Studies have shown that 2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid has anti-tumor effects, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the potential use of 2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid in the treatment of Alzheimer's disease. Studies have shown that 2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid has neuroprotective effects, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Finally, there is also interest in developing new formulations of 2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid that can be delivered more effectively and with fewer side effects.

Synthesis Methods

The synthesis of 2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid involves the reaction of 2,4-dichlorobenzoyl chloride with 2-mercaptoacetic acid to form 2-(2,4-dichlorophenyl)-2-oxoethylthioacetic acid. This intermediate is then reacted with 4-chlorobenzoic acid in the presence of a base to form 2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid.

Scientific Research Applications

2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In addition, 2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid has been shown to have potential therapeutic effects in other conditions such as cancer, Alzheimer's disease, and spinal cord injury.

properties

Molecular Formula

C15H10Cl2O3S

Molecular Weight

341.2 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanylbenzoic acid

InChI

InChI=1S/C15H10Cl2O3S/c16-9-5-6-10(12(17)7-9)13(18)8-21-14-4-2-1-3-11(14)15(19)20/h1-7H,8H2,(H,19,20)

InChI Key

LXQPOOCNLKSNCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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